molecular formula C22H29N3O5S B2802824 N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)-2-phenoxyacetamide CAS No. 1021117-45-2

N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)-2-phenoxyacetamide

Número de catálogo B2802824
Número CAS: 1021117-45-2
Peso molecular: 447.55
Clave InChI: HVXCDUUXIKGSQW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

“N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)-2-phenoxyacetamide” is a compound that has been studied for its potential therapeutic applications . It is closely linked to the development of highly selective 5-HT1A receptor inhibitors . The compound incorporates a 4-alkyl-1-arylpiperazine scaffold .


Synthesis Analysis

The synthesis of this compound involves the incorporation of a 4-alkyl-1-arylpiperazine scaffold . The methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound includes a 4-alkyl-1-arylpiperazine scaffold . The compound bears the 2-MeO-Ph-piperazine moiety linked via a three carbon atom linker to the amine group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .

Aplicaciones Científicas De Investigación

5-HT7 Receptor Antagonists

A study by Yoon et al. (2008) prepared and evaluated twenty-four compounds, including derivatives similar to the mentioned chemical structure, as 5-HT7 receptor antagonists. Most compounds showed IC50 values in the range of 12-580nM, with one showing notable activity on 5-HT7 receptors and good selectivity over other serotonin receptors such as 5-HT1a, 5-HT2a, 5-HT2c, and 5-HT6. This suggests potential applications in treating disorders influenced by serotonin receptor activity, such as depression, anxiety, and schizophrenia (Yoon et al., 2008).

Crystal Structure and DFT Calculations

Kumara et al. (2017) synthesized two new compounds closely related to the specified chemical, focusing on their crystal structure and DFT calculations to explore reactive sites for electrophilic and nucleophilic attacks. The study provided insights into the intermolecular interactions contributing to crystal packing, potentially useful for designing drugs with improved stability and bioavailability (Kumara et al., 2017).

Antimicrobial Studies

Patel and Agravat (2009) synthesized new pyridine derivatives, including those with a structure similar to the specified chemical, and evaluated them for antimicrobial activity. These compounds exhibited considerable antibacterial activity, indicating potential applications in developing new antimicrobial agents (Patel & Agravat, 2009).

β3-Adrenoceptor Agonists

Perrone et al. (2009) studied piperazine sulfonamide derivatives as potential β3-adrenoceptor agonists. These compounds, including structures similar to the inquiry, demonstrated potent and selective agonist activity, suggesting their utility in treating conditions like metabolic syndrome and obesity (Perrone et al., 2009).

In vitro Tocolytic Activity

A study by Lucky and Omonkhelin (2009) synthesized a compound with a similar structure and tested its in vitro tocolytic activity. The compound significantly inhibited uterine contractions induced by oxytocin and acetylcholine in rats, indicating potential applications in managing preterm labor (Lucky & Omonkhelin, 2009).

Propiedades

IUPAC Name

N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylpropyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O5S/c1-29-20-10-8-19(9-11-20)24-13-15-25(16-14-24)31(27,28)17-5-12-23-22(26)18-30-21-6-3-2-4-7-21/h2-4,6-11H,5,12-18H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVXCDUUXIKGSQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCCNC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.